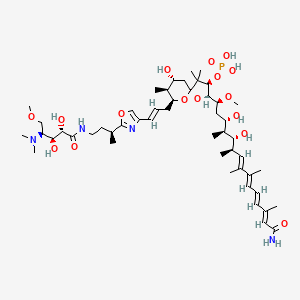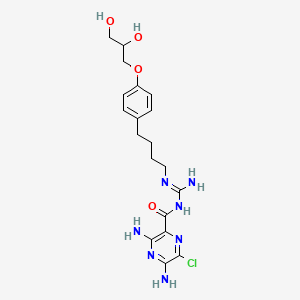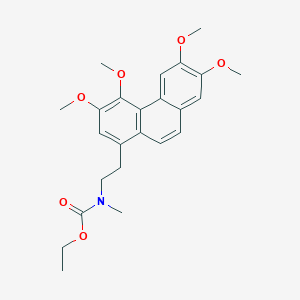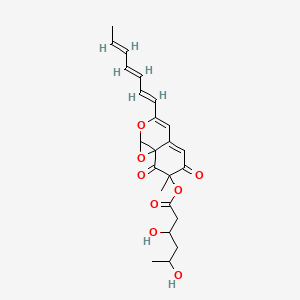
Sanggenol L
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Sanggenol L (San L) is a natural flavonoid present in the root barks of Morus alba . It has been reported to have anti-cancer activities in various cancer cells . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are p53 , a tumor suppressor protein, and the PI3K/Akt/mTOR signaling pathway . These targets play crucial roles in cell cycle regulation and survival, making them key players in cancer progression.
Mode of Action
This compound interacts with its targets leading to the activation of p53 and the suppression of PI3K/Akt/mTOR signaling . The activation of p53 leads to cell cycle arrest, while the suppression of PI3K/Akt/mTOR signaling inhibits cell survival and proliferation .
Biochemical Pathways
The activation of p53 by this compound leads to the up-regulation of p21, a cyclin-dependent kinase inhibitor, resulting in the suppression of the cell cycle . This is evidenced by the down-regulation of CDK1/2, CDK4, CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B1 .
On the other hand, the suppression of PI3K/Akt/mTOR signaling by this compound leads to the inhibition of cell survival and proliferation . This is marked by the down-regulation of PI3K, p-Akt, and p-mTOR .
Result of Action
The interaction of this compound with its targets leads to apoptosis and cell cycle arrest in cancer cells . This is evidenced by the induction of caspase-dependent apoptosis, marked by the up-regulation of PARP and Bax, and the down-regulation of procaspase-3, -8, -9, Bid, and Bcl-2 . Additionally, this compound induces caspase-independent apoptosis, as indicated by the up-regulation of AIF and Endo G on cytosol .
Biochemische Analyse
Biochemical Properties
Sanggenol L plays a crucial role in various biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating several key proteins and enzymes. For instance, this compound interacts with caspases, PARP, Bax, procaspase-3, -8, -9, Bid, and Bcl-2, leading to caspase-dependent apoptosis . Additionally, it influences the PI3K/Akt/mTOR signaling pathway, resulting in the down-regulation of PI3K, p-Akt, and p-mTOR .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In prostate cancer cells, it induces apoptosis and cell cycle arrest by up-regulating p53 and p21 while down-regulating CDK1/2, CDK4, CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B1 . These changes lead to the suppression of cell proliferation and the induction of cell death. Furthermore, this compound has been observed to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces caspase-dependent apoptosis by up-regulating PARP and Bax and down-regulating procaspase-3, -8, -9, Bid, and Bcl-2 . Additionally, it promotes caspase-independent apoptosis by up-regulating apoptosis-inducing factor (AIF) and endonuclease G (Endo G) in the cytosol . This compound also inhibits the PI3K/Akt/mTOR signaling pathway, leading to the down-regulation of PI3K, p-Akt, and p-mTOR . These molecular interactions collectively contribute to the compound’s anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis and inhibit cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cellular metabolism and growth . Additionally, this compound’s interactions with caspases and other apoptotic proteins suggest its involvement in the regulation of metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are crucial for its biological activity
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is known to localize in the cytosol, where it interacts with various apoptotic proteins and signaling molecules . Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sanggenol L typically involves the extraction from the root bark of Morus alba. The process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating a reliance on natural extraction methods.
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from Morus alba. The process involves harvesting the root bark, drying, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification steps, including filtration, evaporation, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Sanggenol L undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Sanggenol L is part of a group of flavonoids found in Morus alba, including:
- Sanggenol A
- Sanggenol Q
- Kuwanon T
- Cyclomorusin
- Sanggenon F
- Sanggenol O
- Sanggenon N
Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits. Its ability to induce apoptosis and inhibit key signaling pathways in cancer cells sets it apart from other similar flavonoids .
Eigenschaften
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-8-methyl-8-(4-methylpent-3-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-22(31-25)13-20(29)23-19(28)12-21(30-24(17)23)16-7-6-15(26)11-18(16)27/h5-8,10-11,13,21,26-27,29H,4,9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDFUBPTGYOGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sanggenol L appears to act through multiple mechanisms. Studies show that it triggers apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and inhibiting the NF-κB signaling pathway, which is often dysregulated in cancer [, ]. Additionally, this compound inhibits the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival that is frequently overactive in cancer [].
A: this compound has been shown to increase the activity of caspase-9 and caspase-3, which are crucial executioner enzymes in the caspase cascade leading to apoptosis []. Simultaneously, it suppresses the phosphorylation of IκBα and p65, key components of the NF-κB pathway, thereby inhibiting its activity []. This inhibition of NF-κB is significant because this pathway promotes cell survival and proliferation, often contributing to cancer development and resistance to therapy.
A: Research suggests that this compound exhibits cytotoxic and antiproliferative activity against a range of cancer cell lines. In vitro studies have demonstrated its efficacy against ovarian cancer cell lines (A2780, SKOV-3, and OVCAR-3) [], human prostate cancer cells [], and melanoma skin cancer cells [].
A: Yes, a study utilizing a hamster model of 7,12-dimethylbenz(a)anthracene (DMBA)-induced buccal pouch carcinogenesis demonstrated that oral administration of this compound (10 mg/kg body weight) significantly reduced tumor incidence []. The study also showed that this compound improved biochemical parameters, inhibited inflammatory markers (TNF-α, NF-κB, COX-2, iNOS), and induced apoptosis in the treated hamsters [].
A: Yes, this compound is a prenylated flavanone with the molecular formula C33H38O6 []. Its structure has been elucidated through spectroscopic methods including IR, UV, and NMR spectroscopy [, ]. Structurally, this compound is characterized as a Diels-Alder type adduct, formed through the cycloaddition of a dehydrogeranylflavanone and a prenylchalcone [].
A: Studies comparing this compound with other prenylated flavonoids and 2-arylbenzofurans isolated from Morus mongolica revealed that the flavanones, including this compound, generally exhibited higher cytotoxicity against human oral tumor cell lines (HSC-2 and HSG) compared to the 2-arylbenzofurans []. Notably, this compound and another Diels-Alder type flavanone, Sanggenon C, showed the most potent cytotoxic effects []. These findings highlight the importance of the flavanone core structure and the presence of specific prenyl groups for the anticancer activity of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)


![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)
